molecular formula C11H7FN4O B1450934 1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 630107-82-3

1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1450934
CAS No.: 630107-82-3
M. Wt: 230.2 g/mol
InChI Key: MVCLSWLECDJMRD-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound with a pyrazolo[3,4-d]pyrimidine core structure . This structure is a fused ring system that includes a pyrazole ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . One method involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Another method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing a pyrazole ring and a pyrimidine ring . The compound also contains a fluorophenyl group attached to the pyrazolo[3,4-d]pyrimidine core .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives have been studied. For instance, these compounds can undergo reactions with formamide, formic acid, and triethyl orthoformate to yield various products . They can also react with benzhydrazide and hydrazine hydrate to afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .

Scientific Research Applications

Anti-Inflammatory and Ulcerogenic Studies

1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their potential anti-inflammatory effects. A study found that certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant anti-inflammatory activity with minimal ulcerogenic effects, suggesting their therapeutic potential in inflammation treatment without the common side effects of ulceration associated with many anti-inflammatory drugs (El-Tombary, 2013).

Anticancer Properties

Several studies have explored the anticancer properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives. For example, a research on novel pyrazolopyrimidines derivatives as anticancer agents showed potential as 5-lipoxygenase inhibitors, highlighting their potential in cancer treatment (Rahmouni et al., 2016). Another study synthesized and evaluated certain pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity, with some compounds showing potent inhibitory activity against cancer cell lines (Abdellatif et al., 2014).

Antimicrobial Effects

Research has also been conducted on the antimicrobial activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives. A study demonstrated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Khobragade et al., 2010).

Herbicidal Activity

In addition to pharmaceutical applications, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their herbicidal properties. A study found that certain compounds within this class showed effective herbicidal activity against specific plant species, indicating potential use in agriculture (Luo et al., 2017).

Mechanism of Action

Mode of Action:

The mode of action involves the compound interacting with its targets, leading to specific changes. While we lack specific details for this compound, we can draw insights from related indole derivatives. These compounds often exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . Therefore, we can speculate that our compound may share some of these properties.

Action Environment:

Environmental factors play a crucial role. Stability, efficacy, and bioavailability can be influenced by pH, temperature, and other external conditions. For instance, acidic environments may degrade the compound, affecting its therapeutic potential.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also classified as WGK 3, indicating that it poses a high hazard to water .

Future Directions

Pyrazolo[3,4-d]pyrimidine derivatives have shown potential in various therapeutic applications, including as antitumor, antileukemia, and anti-inflammatory agents . Therefore, future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their structure-activity relationships .

Biochemical Analysis

Biochemical Properties

1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into prostaglandins and thromboxanes . This inhibition leads to a reduction in inflammation and pain. Additionally, this compound interacts with adenosine receptors, particularly the A3 receptor, which is involved in anti-inflammatory and anticancer activities .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses . By inhibiting NF-κB, the compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby mitigating inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid into inflammatory mediators . Additionally, it interacts with adenosine receptors, leading to the activation of downstream signaling pathways that promote anti-inflammatory and anticancer effects . The compound also influences gene expression by modulating transcription factors such as NF-κB, resulting in the downregulation of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its anti-inflammatory and anticancer activities, with no significant loss of efficacy

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound exhibits potent anti-inflammatory and anticancer activities without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and hepatotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and overall efficacy, making it essential to understand its metabolic pathways for optimal therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and the nucleus . In the cytoplasm, it can interact with enzymes and signaling proteins, modulating cellular processes such as inflammation and apoptosis . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are critical for understanding the compound’s mechanism of action and therapeutic potential.

Properties

IUPAC Name

1-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCLSWLECDJMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901172720
Record name 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630107-82-3
Record name 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630107-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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